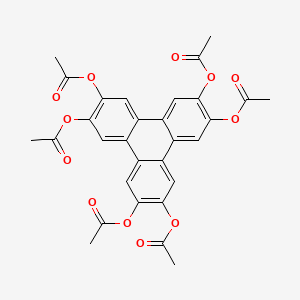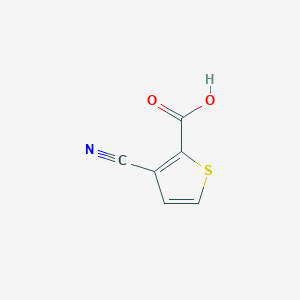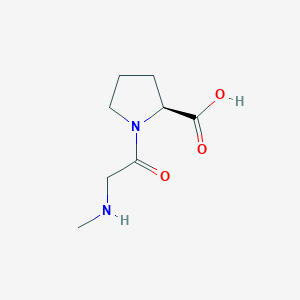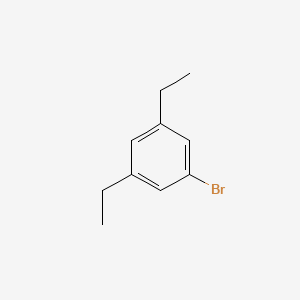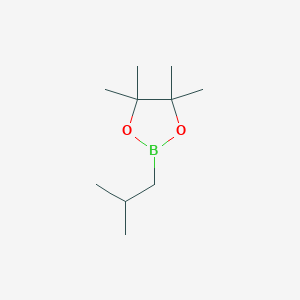
2-异丁基-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
“2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the empirical formula C9H17BO2 . It is also known as Isopropenylboronic acid pinacol ester .
Molecular Structure Analysis
The molecular weight of “2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is 168.04 . The SMILES string representation of the molecule is `科学研究应用
Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for creating carbon-carbon bonds between two different partners .
Olefin Metathesis
It is also used in olefin metathesis , a reaction that involves the redistribution of the alkene fragments (olefins) by the scission and regeneration of carbon-carbon double bonds .
Intermolecular Radical Additions
The compound is used in intermolecular radical additions . This is a type of reaction where a radical adds to a molecule to form a new compound .
Allylboration of Aldehydes
It is used in the allylboration of aldehydes . This reaction is catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids .
Cobalt-Catalyzed Hydrovinylation
The compound is used in cobalt-catalyzed hydrovinylation of dienes with alkenes . This is a regioselective reaction that allows for the controlled addition of a hydrogen and a vinyl group across a double bond .
Nucleic Acid-Templated Energy Transfer
It is used in nucleic acid-templated energy transfer leading to a photorelease reaction . This is a process where the energy from a nucleic acid is transferred to the compound, leading to a reaction .
Stereoselective Indium-Catalyzed Hosomi-Sakurai Reactions
The compound is used in stereoselective indium-catalyzed Hosomi-Sakurai reactions . This is a type of reaction where a silicon-containing compound is added to an unsaturated compound in a stereoselective manner .
Synthesis of Biaryl Compounds
Lastly, it is used in the synthesis of biaryl compounds . These are organic compounds that contain two aryl groups . The Suzuki-Miyaura reaction, in which this compound is used as a reagent, is particularly important for the synthesis of biaryl compounds .
作用机制
Target of Action
The primary target of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Isobutylboronic acid pinacol ester, is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons .
Mode of Action
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its targets, the arenes, through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule . This compound can be used as a reagent to borylate arenes .
Biochemical Pathways
The borylation of arenes by 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affects the biochemical pathways of organic synthesis . The addition of a boron atom to the arene can lead to the formation of new compounds, such as fluorenylborolane . This can also lead to the synthesis of intermediates for generating conjugated copolymers .
Pharmacokinetics
Its physical properties such as its liquid form, density, and boiling point suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include the borylation of arenes, leading to the formation of new compounds such as fluorenylborolane . It can also lead to the synthesis of intermediates for generating conjugated copolymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, it is known to be moisture-sensitive , suggesting that its stability and efficacy may be affected by humidity levels in the environment .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQMPOBQBLDZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542086 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
67562-20-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67562-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylpropyl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Isobutylboronic acid pinacol ester in the research presented?
A1: The research by García-Ruiz et al. [] employs Isobutylboronic acid pinacol ester as a reagent in a novel homologation reaction. This reaction utilizes lithiated primary alkyl carbamates to effectively increase the carbon chain length of boronic esters. Specifically, the study demonstrates the successful homologation of Isobutylboronic acid pinacol ester, showcasing its potential as a versatile building block in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


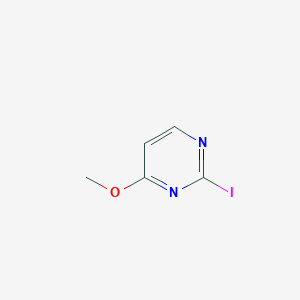

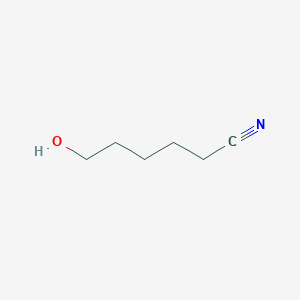


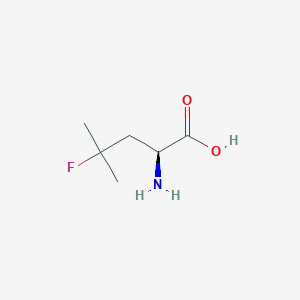
![1-(Tert-butoxycarbonylamino-methyl)-spiro[2.5]octane-1-carboxylic acid](/img/structure/B1338213.png)
![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)
